4-[1-benzyl-4-(piperidin-1-ylcarbonyl)-1H-1,2,3-triazol-5-yl]pyridine
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Overview
Description
4-[1-benzyl-4-(piperidin-1-ylcarbonyl)-1H-1,2,3-triazol-5-yl]pyridine is a complex organic compound that integrates several functional groups, including a benzyl group, a piperidine ring, a triazole ring, and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-benzyl-4-(piperidin-1-ylcarbonyl)-1H-1,2,3-triazol-5-yl]pyridine typically involves multi-step organic reactions. One common method starts with the preparation of the triazole ring through a Huisgen cycloaddition reaction, also known as the “click” reaction, between an azide and an alkyne. The piperidine ring is then introduced via a nucleophilic substitution reaction, followed by the attachment of the benzyl group through a reductive amination process. The final step involves the coupling of the triazole-piperidine intermediate with a pyridine derivative under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the Huisgen cycloaddition and other key steps, as well as the implementation of green chemistry principles to reduce the use of hazardous solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
4-[1-benzyl-4-(piperidin-1-ylcarbonyl)-1H-1,2,3-triazol-5-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzyl group to form a benzyl alcohol or benzaldehyde derivative.
Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole derivative.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl group can yield benzaldehyde, while reduction of the triazole ring can produce a dihydrotriazole derivative.
Scientific Research Applications
4-[1-benzyl-4-(piperidin-1-ylcarbonyl)-1H-1,2,3-triazol-5-yl]pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.
Biology: The compound can be used as a probe to study biological pathways and interactions due to its ability to bind to specific proteins or enzymes.
Medicine: It has potential as a lead compound in drug discovery, particularly for targeting neurological disorders or infectious diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 4-[1-benzyl-4-(piperidin-1-ylcarbonyl)-1H-1,2,3-triazol-5-yl]pyridine exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The triazole ring can interact with metal ions or other biomolecules, while the piperidine ring can enhance the compound’s ability to cross biological membranes.
Comparison with Similar Compounds
Similar Compounds
4-benzylpyridine: Similar in structure but lacks the triazole and piperidine rings.
1-benzyl-4-(piperidin-1-ylcarbonyl)-1H-1,2,3-triazole: Similar but lacks the pyridine ring.
4-(piperidin-1-ylcarbonyl)pyridine: Similar but lacks the benzyl and triazole rings.
Uniqueness
4-[1-benzyl-4-(piperidin-1-ylcarbonyl)-1H-1,2,3-triazol-5-yl]pyridine is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the triazole ring, in particular, allows for unique interactions with biological targets, making it a valuable compound in drug discovery and development.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
(1-benzyl-5-pyridin-4-yltriazol-4-yl)-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O/c26-20(24-13-5-2-6-14-24)18-19(17-9-11-21-12-10-17)25(23-22-18)15-16-7-3-1-4-8-16/h1,3-4,7-12H,2,5-6,13-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYHWABOQICTKRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=C(N(N=N2)CC3=CC=CC=C3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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